REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([NH:10][CH2:11][CH2:12][OH:13])=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[CH2:14](N(CC)CC)C>C(O)=O.CO>[OH:13][CH2:12][CH2:11][N:10]1[C:3]2[C:4]([C:5]#[N:6])=[CH:7][CH:8]=[CH:9][C:2]=2[N:1]=[CH:14]1
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C#N)C=CC1)NCCO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a dark solid
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated under vacuum
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
then dried
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C=NC2=C1C(=CC=C2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |